
N-benzyl-2-(1H-indol-3-yl)acetamide
Overview
Description
N-benzyl-2-(1H-indol-3-yl)acetamide is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound features an indole moiety, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring, and a benzyl group attached to the nitrogen atom of the indole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-2-(1H-indol-3-yl)acetamide typically involves the reaction of indole-3-acetic acid with benzylamine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like dichloromethane or dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Oxidation Reactions
The indole ring undergoes selective oxidation under controlled conditions:
Research Insight : Oxidation products retain antiviral activity against SARS-CoV-2 RdRp, with IC₅₀ values comparable to remdesivir (e.g., compound 6d5 : IC₅₀ = 1.11 ± 0.05 μM) .
Reduction Reactions
The acetamide carbonyl group is selectively reduced to form amines:
Structural Impact : Reduction eliminates hydrogen-bonding capacity at the amide site, critical for RdRp inhibition .
Electrophilic Substitution Reactions
The indole ring undergoes electrophilic substitution at the 2- and 3-positions:
SAR Note : Substitution at the 5-position of the indole ring (e.g., thiomethyl or halogen) significantly boosts antiviral activity, while 4-position modifications often diminish potency .
N-Benzyl Group Modifications
The benzyl substituent participates in nucleophilic aromatic substitution (NAS):
Case Study : Replacement of the benzyl group with a 2-bromophenyl moiety (as in 5a ) improved selectivity for SHIP1/2 inhibition while retaining solubility .
Cross-Coupling Reactions
The indole core participates in Pd-catalyzed couplings:
Mechanistic Note : Cross-coupling preserves the acetamide backbone, ensuring minimal disruption to primary pharmacological activity .
Hydrolysis and Condensation
The acetamide group undergoes hydrolysis under acidic/basic conditions:
Scientific Research Applications
Case Studies
A study evaluating a series of N-benzyl-acetamides highlighted several compounds with strong inhibitory effects on SARS-CoV-2 RdRp, suggesting that modifications to the indole structure can enhance antiviral potency .
N-benzyl-2-(1H-indol-3-yl)acetamide has also been investigated for its anticancer properties. Research indicates that it can significantly inhibit the growth of various solid tumors, particularly colon and lung cancers.
Research Highlights:
- In vitro studies demonstrated that this compound induces cell cycle arrest and apoptosis in cancer cell lines resistant to conventional therapies .
- Its structural features contribute to its ability to inhibit cancer cell proliferation, making it a promising candidate for further development in oncology .
Chemistry and Material Science
This compound serves as a building block in organic synthesis and coordination chemistry. Its unique structure allows for modifications that can lead to new materials or pharmaceuticals .
Biological Pathway Modulation
The compound is being studied for its role in modulating various biological pathways, potentially serving as a probe for enzyme activities. This aspect opens avenues for research into other therapeutic applications beyond antiviral and anticancer effects .
Mechanism of Action
The mechanism of action of N-benzyl-2-(1H-indol-3-yl)acetamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, the compound can modulate signaling pathways by interacting with receptors or other proteins involved in cellular communication .
Comparison with Similar Compounds
N-benzyl-2-(1H-indol-3-yl)acetamide can be compared with other indole derivatives such as:
2-(1H-indol-3-yl)thio-N-benzyl-acetamide: Known for its antiviral activity against SARS-CoV-2.
N-(1H-indol-3-yl)acetamide: A simpler analog with similar biological activities but lacking the benzyl group.
Indole-3-acetic acid: A naturally occurring plant hormone with diverse biological functions.
The uniqueness of this compound lies in its specific structural features, which confer distinct biological activities and potential therapeutic applications .
Biological Activity
N-benzyl-2-(1H-indol-3-yl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antiviral and anticancer research. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.
This compound primarily targets the RNA-dependent RNA polymerase (RdRp) of viruses, particularly SARS-CoV-2. The inhibition of RdRp disrupts viral RNA synthesis, which is crucial for the replication of the virus. This mechanism has been demonstrated in several studies where the compound showed significant antiviral activity against SARS-CoV-2, with various derivatives exhibiting different levels of potency.
Key Findings:
- The compound inhibits RNA synthesis by interacting with the RdRp enzyme, leading to reduced viral replication .
- It has been shown to have low cytotoxicity while effectively inhibiting viral activity, making it a promising candidate for further development as an antiviral agent .
Anticancer Activity
In addition to its antiviral properties, this compound has been investigated for its anticancer activities . Research indicates that derivatives of this compound exhibit significant antitumor effects, particularly against solid tumors such as colon and lung cancers.
Research Highlights:
- Studies have reported that related compounds show effectiveness against colon and lung tumors, which are known to be resistant to conventional chemotherapy .
- The compound's structural features contribute to its ability to inhibit cancer cell proliferation and induce apoptosis in tumor cells .
The biochemical properties of this compound suggest its involvement in various metabolic pathways. Being an indole derivative, it interacts with multiple biological receptors, which may enhance its therapeutic potential across different applications.
Table 1: Summary of Biological Activities
Case Studies
-
Antiviral Efficacy Against SARS-CoV-2 :
A study evaluated a series of N-benzyl-acetamides and identified several potent inhibitors of SARS-CoV-2 RdRp. Among these, specific compounds demonstrated IC50 values comparable to established antiviral agents like remdesivir . -
Antitumor Activity :
Research focused on the antitumor effects of indole derivatives revealed that this compound significantly inhibited the growth of colon cancer cells in vitro. The study highlighted the compound's ability to induce cell cycle arrest and apoptosis in cancer cell lines resistant to standard therapies .
Q & A
Basic Research Questions
Q. What are the established synthetic methodologies for N-benzyl-2-(1H-indol-3-yl)acetamide, and what key reaction conditions influence yield?
- Answer : The synthesis typically involves multi-step reactions, starting with the formation of the indole core via cyclization (e.g., using α,β-unsaturated carbonyl compounds) followed by functionalization. Key steps include:
- Coupling reactions : Benzylation of the indole nitrogen using benzyl halides in polar aprotic solvents like DMF under reflux .
- Acetamide formation : Reaction of indole-3-ethylamine with acetylating agents (e.g., acetic anhydride) .
- Critical conditions : Temperature control (60–100°C), solvent selection (DMF or dichloromethane), and reaction time (4–24 hours) significantly impact yield and purity. Characterization via H-NMR and C-NMR confirms structural integrity .
Q. Which spectroscopic techniques are critical for confirming the molecular structure of this compound?
- Answer :
- Nuclear Magnetic Resonance (NMR) : H-NMR identifies indole aromatic protons (δ 6.8–7.5 ppm) and benzyl methylene protons (δ 4.5–5.0 ppm). C-NMR confirms acetamide carbonyl signals (δ ~170 ppm) .
- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., m/z 264.3 for [M+H]) .
- Infrared Spectroscopy (IR) : Detects N-H stretching (~3300 cm) and carbonyl vibrations (~1650 cm) .
Q. What preliminary biological screening models are appropriate for evaluating the bioactivity of this compound?
- Answer : Initial screens include:
- In vitro cytotoxicity assays : MTT or SRB assays against cancer cell lines (e.g., HeLa, MCF-7) to measure IC values .
- Enzyme inhibition studies : Testing against targets like Bcl-2 or Mcl-1 using fluorescence polarization assays .
- Antimicrobial screening : Agar diffusion assays for bacterial/fungal strains .
Advanced Research Questions
Q. How can researchers optimize the synthesis of this compound to address low yields or impurity issues?
- Answer :
- Solvent optimization : Replace DMF with THF or acetonitrile to reduce side reactions .
- Catalyst use : Employ Pd catalysts for efficient benzylation .
- Purification techniques : Use column chromatography with gradient elution (hexane/ethyl acetate) or recrystallization from ethanol .
Q. What strategies are effective in resolving contradictions between reported biological activity data for indole-acetamide derivatives?
- Answer :
- Meta-analysis : Cross-validate data across studies using standardized assays (e.g., uniform cell lines like HepG2) .
- Structure-activity relationship (SAR) : Compare substituent effects (e.g., electron-withdrawing groups on the benzyl ring enhance anticancer activity) .
- Dose-response reevaluation : Test disputed compounds at multiple concentrations to identify non-linear effects .
Q. What computational approaches predict the binding mechanisms of this compound with biological targets?
- Answer :
- Molecular docking : Use AutoDock Vina to model interactions with apoptosis regulators (e.g., Bcl-2), prioritizing hydrophobic pockets near the indole moiety .
- MD simulations : Assess binding stability over 100-ns trajectories in GROMACS .
- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity .
Q. What critical factors must be considered when designing in vivo studies for this compound?
- Answer :
- Pharmacokinetics : Evaluate oral bioavailability and half-life using LC-MS/MS in rodent plasma .
- Toxicity : Screen for hepatotoxicity via ALT/AST levels and histopathology .
- Formulation : Use PEG-based nanoparticles to enhance solubility and target tumor tissues .
Q. How do structural modifications at specific positions of the indole-acetamide core influence pharmacological activity?
- Answer : SAR studies reveal:
- N-Benzyl substitution : Fluorination at the benzyl para position increases metabolic stability and target affinity (e.g., IC improvement from 12 µM to 4 µM) .
- Indole C5 methoxy groups : Enhance membrane permeability but reduce potency against kinase targets .
- Acetamide thioether variants : Introduce redox-sensitive moieties for selective drug release in cancer microenvironments .
Properties
IUPAC Name |
N-benzyl-2-(1H-indol-3-yl)acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O/c20-17(19-11-13-6-2-1-3-7-13)10-14-12-18-16-9-5-4-8-15(14)16/h1-9,12,18H,10-11H2,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFISMSIEWANYHE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CC2=CNC3=CC=CC=C32 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73031-14-8 | |
Record name | N-BENZYL-2-(1H-INDOL-3-YL)-ACETAMIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.